molecular formula C15H25ClN2O2 B7791145 Tetracaine hydrochloride CAS No. 53762-93-9

Tetracaine hydrochloride

Cat. No. B7791145
CAS RN: 53762-93-9
M. Wt: 300.82 g/mol
InChI Key: PPWHTZKZQNXVAE-UHFFFAOYSA-N
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Description

Tetracaine hydrochloride is a potent local anesthetic of the ester group. It is mainly used topically in ophthalmology and as an antipruritic, and it has been used in spinal anesthesia . It is a white crystalline, odorless powder that is readily soluble in water, physiologic saline solution, and dextrose solution .


Synthesis Analysis

Tetracaine hydrochloride can be synthesized by reacting p-nitrobenzoyl chloride with 2-dimethylamino-1-ethanol to generate p-nitrobenzoic acid-2-dimethylamino ethyl. This compound is then reduced to obtain p-aminobenzoic acid-2-dimethylamino ethyl. The compound is then reacted with 1-bromobutane under alkaline conditions to generate pontocaine. Finally, the pontocaine is reacted with HCl to generate tetracaine hydrochloride .


Molecular Structure Analysis

The molecular formula of Tetracaine hydrochloride is C15H24N2O2.HCl. It has a molecular weight of 300.83 . The structure of Tetracaine hydrochloride includes a benzene ring substituted with an ester group and a butylamino group .


Chemical Reactions Analysis

Tetracaine hydrochloride can undergo oxidation reactions. For instance, it can be oxidized by sodium N-chlorobenzenesulfonamide (chloramine-B or CAB) in an acid medium .


Physical And Chemical Properties Analysis

Tetracaine hydrochloride is a white crystalline, odorless powder that is readily soluble in water, physiologic saline solution, and dextrose solution . Experimental densities of tetracaine hydrochloride in aqueous binary solutions and aqueous ternary electrolytic solutions have been reported at various temperatures .

Scientific Research Applications

Anesthetic Properties and Clinical Use

Tetracaine hydrochloride is a local anesthetic commonly used for surface anesthesia in ophthalmology, similar to other local anesthetics like conduction block anesthesia, mucosal surface anesthesia, and epidural anesthesia . Its primary application lies in providing pain relief during minor surgical procedures, eye examinations, and other medical interventions.

Synergistic Interaction with Anionic Surfactants

Research has explored the interaction of Tetracaine hydrochloride with anionic surfactants in NaCl solution using surface tension and UV-visible spectroscopic methods . Key findings include:

Nanogel Synthesis and Drug Delivery

Sodium dodecyl sulfate (SDS), an anionic surfactant, has been used to synthesize nanogels . These nanogels hold promise for drug delivery due to their controlled release properties and potential applications in localized anesthesia.

Subarachnoid Anesthesia

Tetracaine is widely used as a subarachnoid (spinal) anesthetic . Its ability to block nerve impulses makes it valuable for surgical procedures, especially in obstetrics and orthopedics.

Topical Anesthesia

Tetracaine-loaded nanostructured lipid carriers (NLCs) have been investigated for topical anesthesia . NLCs enhance drug delivery and prolong the effect of Tetracaine, making it useful for localized pain relief.

Mechanism of Action

Target of Action

Tetracaine hydrochloride primarily targets voltage-gated sodium channels in nerve fibers . These channels play a crucial role in the initiation and conduction of neuronal impulses .

Mode of Action

Tetracaine hydrochloride acts by blocking these sodium ion channels . This blockade prevents the propagation of action potentials, thereby inhibiting the transmission of nerve impulses . At low concentrations, tetracaine causes an initial inhibition of spontaneous calcium release events, while at high concentrations, it blocks release completely .

Biochemical Pathways

The primary biochemical pathway affected by tetracaine hydrochloride is the neuronal signal transmission pathway . By blocking sodium ion channels, tetracaine hydrochloride disrupts the normal flow of sodium ions, which is necessary for the generation and propagation of action potentials . This disruption effectively numbs the area, providing local anesthesia .

Pharmacokinetics

Tetracaine hydrochloride is characterized by rapid onset and prolonged duration of action . The onset of action is within 30 seconds, and the duration is prolonged, lasting up to two or three hours or longer . Tetracaine hydrochloride is metabolized in the liver and detoxified by plasma esterases to aminobenzoic acid and diethylaminoethanol . It is excreted principally in the urine .

Result of Action

The primary result of tetracaine hydrochloride’s action is the induction of local anesthesia . By blocking the transmission of nerve impulses, tetracaine hydrochloride effectively numbs the area of application, preventing the sensation of pain . This makes it useful for procedures requiring local analgesia, such as eye and skin procedures .

Action Environment

The action of tetracaine hydrochloride can be influenced by various environmental factors. For instance, the degree of vasodilation produced by the local anesthetic can affect the rate of absorption and the duration of action . Greater vasodilation can lead to faster absorption and a shorter duration of action . Furthermore, the pH of the environment can influence the stability and efficacy of tetracaine hydrochloride .

Safety and Hazards

Tetracaine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWHTZKZQNXVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-24-6 (Parent)
Record name Tetracaine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID6042448
Record name Tetracaine hydrochloride
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Molecular Weight

300.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tetracaine hydrochloride

CAS RN

136-47-0, 53762-93-9
Record name Tetracaine hydrochloride
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Record name Tetracaine hydrochloride [USP:JAN]
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Record name Tetracaine hydrochloride
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Record name Tetracaine hydrochloride
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Record name Tetracaine hydrochloride
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Record name TETRACAINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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